3-Chloro-4-ethoxy-5-fluorobenzoic acid
Description
Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-2-14-8-6(10)3-5(9(12)13)4-7(8)11/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGWOMNUSFRIRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-ethoxy-5-fluorobenzoic acid (CEFB) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8ClFO3
- Molecular Weight : 218.61 g/mol
- CAS Number : 1017778-72-1
The biological activity of CEFB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of chlorine, ethoxy, and fluorine substituents enhances its binding affinity and specificity towards these targets.
- Enzyme Inhibition : CEFB has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can be crucial for developing treatments for diseases like cancer and diabetes.
- Receptor Modulation : The compound may modulate receptor signaling pathways, influencing cellular responses that are vital in various physiological processes.
Biological Activity Overview
Research indicates that CEFB exhibits several biological activities:
- Anticancer Properties : CEFB has been investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific signaling pathways.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
- Antimicrobial Activity : Preliminary studies suggest that CEFB could exhibit antimicrobial properties against certain bacterial strains.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of CEFB on various cancer cell lines. The results indicated that CEFB significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation leading to apoptosis |
| A549 (Lung) | 15 | Cell cycle arrest at G1 phase |
| HeLa (Cervical) | 10 | Induction of oxidative stress |
Case Study 2: Anti-inflammatory Effects
In a preclinical model of inflammation, CEFB was administered to mice with induced paw edema. The results demonstrated a significant reduction in swelling compared to the control group, suggesting its potential as an anti-inflammatory agent.
| Treatment Group | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| CEFB (10 mg/kg) | 45 |
| CEFB (20 mg/kg) | 60 |
Research Applications
CEFB is being explored for various applications:
- Pharmaceutical Development : As a precursor in synthesizing novel drugs targeting cancer and inflammatory diseases.
- Biochemical Probes : In research settings to study enzyme functions and receptor interactions.
Scientific Research Applications
Medicinal Chemistry
3-Chloro-4-ethoxy-5-fluorobenzoic acid has been investigated for its potential as a pharmaceutical intermediate. Its unique substituents allow for the synthesis of various bioactive compounds, which can target specific biological pathways.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown IC50 values below 10 μM, indicating strong activity against tumor cells .
Agrochemicals
The compound is utilized in the synthesis of herbicides and pesticides. Its ability to modify biological pathways in plants makes it a valuable precursor in developing agrochemical products.
Case Study: Herbicide Development
Studies have indicated that derivatives of this compound can inhibit specific enzymes involved in plant growth regulation, leading to effective herbicidal properties .
Biochemical Research
The compound serves as a tool for studying enzyme inhibition and receptor interactions. Its structural features allow it to bind selectively to various biological targets.
Case Study: Enzyme Inhibition
Research indicates that this compound can inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This property is essential for understanding drug interactions and metabolic pathways .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-chloro-4-ethoxy-5-fluorobenzoic acid with analogs differing in substituent positions, functional groups, or halogenation patterns. Key differences in physicochemical properties and applications are highlighted.
Key Observations:
Functional Group Influence: The carboxylic acid group in the target compound enhances hydrogen-bonding capacity, making it more polar compared to the nitrile analog (C₉H₇ClFNO) .
Substituent Position Effects :
- 4-Chloro-3-ethoxy-2-fluorobenzoic acid (a positional isomer) demonstrates how shifting substituents alters electronic effects. The relocation of fluorine to position 2 may reduce electron-withdrawing effects on the aromatic ring, impacting acidity (pKa) .
Hazard Profiles: The nitrile derivative (C₉H₇ClFNO) poses additional hazards (H302, H312, H332) due to its cyanide moiety, which is absent in the carboxylic acid analog .
Synthetic Utility :
- The chlorosulfonyl group in C₈H₆ClFO₄S enables nucleophilic substitution reactions, making it valuable for synthesizing sulfonamide-based herbicides .
Preparation Methods
Etherification of Hydroxy-Substituted Precursors
A crucial step in preparing the ethoxy substituent at the 4-position is the etherification of a hydroxy group on a benzaldehyde or benzoic acid derivative.
Example: Conversion of 3-chloro-5-fluoro-4-hydroxybenzaldehyde to 3-chloro-4-ethoxy-5-fluorobenzaldehyde by reaction with iodoethane in the presence of potassium hydroxide (KOH) in tetrahydrofuran (THF) and water under reflux for 17 hours yields the ethoxy derivative with 98% yield.
Step Reactants Conditions Product Yield Etherification 3-chloro-5-fluoro-4-hydroxybenzaldehyde + iodoethane + KOH Reflux in THF/water, 17 h 3-chloro-4-ethoxy-5-fluorobenzaldehyde 98% Workup involves extraction with methylene chloride, acid wash, drying, and concentration to isolate the aldehyde intermediate.
Chlorination and Fluorination Steps
Chlorination of fluoro-substituted benzaldehydes or benzoyl chlorides is a key step to introduce the 3-chloro substituent.
A patented process describes chlorination of 4-fluorobenzaldehyde using a chlorinating agent (e.g., chlorine gas) with a radical initiator (azobis(isobutyronitrile)) at 60 °C, followed by conversion to 3-chloro-4-fluorobenzoyl chloride using iron(III) chloride as a catalyst.
The 3-chloro-4-fluorobenzoyl chloride can then be hydrolyzed to 3-chloro-4-fluorobenzoic acid, a close analog to the target compound.
Step Reactants Conditions Product Notes Chlorination 4-fluorobenzaldehyde + Cl2 + AIBN 60 °C, Cl2 added over 7.5 h, N2 purge 3-chloro-4-fluorobenzaldehyde Radical chlorination Conversion 3-chloro-4-fluorobenzaldehyde + chlorinating agent + FeCl3 catalyst -20 to 200 °C, batch or continuous process 3-chloro-4-fluorobenzoyl chloride Catalytic chlorination Hydrolysis 3-chloro-4-fluorobenzoyl chloride + water Standard hydrolysis 3-chloro-4-fluorobenzoic acid Precursor to ethoxy derivative
Alternative Synthetic Routes and Related Methods
Use of Catalytic Hydrogenation for Amino Derivatives
- Preparation of 3-chloro-4-fluoroaniline from 3-chloro-4-fluoronitrobenzene via catalytic hydrogenation with 1% Pt/C catalyst under hydrogen atmosphere has been reported with high yield and purity, highlighting effective reduction strategies for related intermediates.
Summary Table of Preparation Steps for 3-Chloro-4-ethoxy-5-fluorobenzoic acid
Research Findings and Practical Considerations
The etherification step using iodoethane and KOH in a biphasic solvent system (THF/water) under reflux is highly efficient and gives excellent yield (98%) of the ethoxy-substituted aldehyde intermediate.
Radical chlorination of fluoro-substituted benzaldehydes with chlorine gas and a radical initiator (AIBN) at moderate temperature is effective for introducing the chloro substituent at the 3-position.
Chlorination catalyzed by iron(III) chloride allows selective formation of benzoyl chlorides, which are versatile intermediates for further transformations.
The processes can be carried out under batch or continuous flow conditions, under normal or controlled pressures, offering scalability.
Purification steps typically involve extraction, acid washes, drying, and distillation or recrystallization to achieve high purity products (>99% purity achievable in related compounds).
Q & A
Q. What are the standard synthetic routes for 3-chloro-4-ethoxy-5-fluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step functionalization of a benzoic acid scaffold. Key steps include:
- Chlorination/fluorination : Selective halogenation using reagents like Cl₂ gas or SOCl₂ in the presence of catalysts (e.g., FeCl₃) under controlled temperatures (25–60°C) .
- Ethoxy group introduction : Alkylation of hydroxyl precursors with ethylating agents (e.g., ethyl bromide) in polar aprotic solvents (e.g., DMF) .
- Carboxylic acid formation : Oxidation of methyl or nitrile intermediates using HNO₃/H₂SO₄ or KMnO₄ under reflux .
Optimization Note : Ethanol/water mixtures are critical for recrystallization to achieve >95% purity .
Q. How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Elemental Analysis : Match calculated vs. observed C/H/Cl/F percentages (±0.3% tolerance) .
Q. What safety protocols are essential for handling halogenated benzoic acids?
Methodological Answer:
- PPE : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chlorinated solvents) .
- Waste Disposal : Halogenated waste must be segregated and treated via neutralization (e.g., NaOH) before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
Methodological Answer:
- Data Collection : High-resolution X-ray diffraction (e.g., Mo-Kα radiation, λ = 0.71073 Å) at low temperatures (100 K) to reduce thermal motion .
- Structure Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for Cl/F positional disorder .
- Visualization : ORTEP-3 diagrams to illustrate torsional angles between the ethoxy group and aromatic plane .
Q. What computational methods predict the reactivity of the ethoxy and fluoro substituents in nucleophilic/electrophilic reactions?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potential surfaces, identifying nucleophilic (ethoxy oxygen) vs. electrophilic (fluorine-adjacent carbon) sites .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to rationalize substituent effects on binding affinity .
Q. How do contradictory reports on synthesis yields arise, and how can they be reconciled?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
